2-Chloro-1-(2,4-diisopropylphenyl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-1-(2,4-diisopropylphenyl)ethanone typically involves the chlorination of 1-(2,4-diisopropylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous preparation systems that allow for the efficient and scalable production of the compound .
Chemical Reactions Analysis
2-Chloro-1-(2,4-diisopropylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of substituted ethanone derivatives.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Chloro-1-(2,4-diisopropylphenyl)ethanone is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for the study of protein interactions and modifications. Additionally, it is used in the synthesis of various pharmaceutical intermediates and fine chemicals . The compound’s unique structure makes it valuable for studying enzyme-catalyzed reactions and developing new catalytic processes .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-diisopropylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The pathways involved in these reactions are often studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
2-Chloro-1-(2,4-diisopropylphenyl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has hydroxyl groups on the phenyl ring, which can significantly alter its reactivity and biological activity.
2-Chloro-1-(2,4-dimethylphenyl)ethanone: The presence of methyl groups instead of isopropyl groups can affect the compound’s steric and electronic properties, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in research and industry .
Properties
IUPAC Name |
2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCOGQLLACMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)CCl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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